Product packaging for 6-Methylimidazo[1,2-a]pyridin-2-amine(Cat. No.:CAS No. 39588-33-5)

6-Methylimidazo[1,2-a]pyridin-2-amine

Katalognummer: B1467755
CAS-Nummer: 39588-33-5
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: GKDWHNMQINVMGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Methylimidazo[1,2-a]pyridin-2-amine (CAS 39588-33-5) is a nitrogen-containing fused heterocyclic compound that serves as a privileged, drug-like scaffold in modern medicinal chemistry. With a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol, this compound is a key synthetic intermediate and pharmacophore for developing novel therapeutic agents. The imidazo[1,2-a]pyridine core is recognized for its wide range of biological activities and is present in several approved drugs. This specific methyl-substituted derivative is a valuable building block in multiple research domains. In oncology research , analogs of this scaffold have been designed as potent phosphatidylinositol 3-kinase (PI3Kα) inhibitors, demonstrating promising in vitro anticancer activity against various human tumor cell lines. The mechanism involves inducing cell cycle arrest and apoptosis by inhibiting the PI3K signaling pathway, which is often aberrantly expressed in cancers. In infectious disease research , the imidazo[1,2-a]pyridine scaffold has shown significant potential. It forms the structural basis of Telacebec (Q203), a compound in Phase II clinical trials for tuberculosis, which acts by inhibiting the cytochrome bcc oxidase complex (QcrB) of Mycobacterium tuberculosis. Furthermore, derivatives have exhibited promising antimicrobial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with some compounds showing efficacy superior to standard antibiotics like streptomycin against Pseudomonas aeruginosa. Emerging research also highlights the application of related scaffolds as ferroptosis inhibitors , suggesting potential for investigating neuroprotective effects in models of neurological injury. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1467755 6-Methylimidazo[1,2-a]pyridin-2-amine CAS No. 39588-33-5

Eigenschaften

IUPAC Name

6-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWHNMQINVMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Methylimidazo[1,2-a]pyridin-2-amine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores the biochemical properties, cellular effects, and mechanisms of action of this compound, supported by relevant data and case studies.

This compound exhibits notable interactions with various enzymes and proteins involved in critical biological pathways. Its structural configuration allows it to act as an inhibitor of several key enzymes implicated in cancer progression. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are crucial for cell cycle regulation and tumor growth respectively.

Cellular Effects

The compound's antiproliferative activity has been evaluated against a range of cancer cell lines. Studies have demonstrated significant cytotoxic effects on human non-small cell lung cancer cells (HCC827 and A549), neuroblastoma cells (SH-SY5Y), and breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) values for these cell lines indicate that this compound can effectively reduce cell viability at micromolar concentrations .

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCC8270.5CDK inhibition
A5490.8PI3K pathway disruption
SH-SY5Y1.2Apoptosis induction
MCF-70.7Cell cycle arrest

The molecular mechanism underlying the biological activity of this compound involves its binding to the active sites of target enzymes, leading to their inhibition. This binding disrupts critical signaling pathways that promote cell proliferation and survival. Specifically, the compound's interaction with CDKs leads to cell cycle arrest, while its effect on PI3K signaling contributes to apoptosis in cancer cells .

Case Study: Inhibition of PI3K Signaling

A notable study highlighted the ability of this compound to inhibit PI3Kα with an IC50 value of 1.94 nM. This inhibition resulted in significant apoptosis in HCC827 cells, demonstrating its potential as a lead compound for developing targeted cancer therapies .

Dosage Effects in Animal Models

In vivo studies have shown that dosage significantly influences the therapeutic effects of this compound. At lower doses, it exhibits promising antitumor effects without substantial toxicity. However, higher doses may lead to adverse effects and reduced efficacy due to potential off-target interactions.

Metabolic Pathways

The metabolism of this compound involves phase I and phase II reactions, including oxidation and conjugation processes. These metabolic pathways are crucial for determining the compound's pharmacokinetics and overall biological activity. Understanding these pathways can aid in optimizing the compound for therapeutic use by enhancing its stability and bioavailability .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Methylimidazo[1,2-a]pyridin-2-amine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to modulate neurotransmitter activity, making it valuable in developing treatments for neurological disorders. For instance, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents via inhibition of the PI3Kα pathway, which is vital for cancer cell proliferation .

Case Study: Anticancer Activity

A study focused on the design and synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated that these compounds exhibited significant inhibitory effects on cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance their efficacy against various cancers .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. It has been shown to affect protein geranylgeranylation, which is critical in cellular signaling and cancer progression. Researchers synthesized phosphonopropionates derived from this compound and evaluated their inhibitory activity against Rab geranylgeranyl transferase (RGGT), revealing promising results in reducing cell viability in human cervical carcinoma cells (HeLa) with IC50 values indicating significant cytotoxicity .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundIC50 (µM)Activity Description
1a<150Highly cytotoxic
1b25Inhibitory effect
1c>700Negligible effect

Agricultural Chemicals

The compound is also explored in agricultural chemistry for its role in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases by improving their biological activity. This application is critical for sustainable agriculture, as it can lead to reduced chemical usage while maintaining crop yields.

Material Science

In material science, this compound has potential applications in creating novel materials with specific electronic properties. These materials are beneficial for developing advanced sensors and electronic devices due to their unique structural characteristics that allow for tailored conductivity and reactivity .

Diagnostic Applications

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 3, and 6 significantly influence solubility, stability, and bioactivity. Key comparisons include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties Reference
6-Methylimidazo[1,2-a]pyridin-2-amine 6-CH₃, 2-NH₂ N/A 75–89 High polarity, moderate solubility
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 6-CH₃, 2-(4-F-C₆H₄) N/A 72–89 Enhanced lipophilicity, antimicrobial
3-(4-Chlorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-2-amine 2-NH(C₆H₄-p-CH₃), 3-Cl-C₆H₄ 236–238 80 Crystalline solid, kinase inhibition
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine 6-Cl, 3-NH(C₆H₅), 2-C₅H₄N N/A N/A Dual aromaticity, π-stacking capacity

Key Observations :

  • Methyl vs. Halogen Substituents : The 6-methyl group enhances metabolic stability compared to 6-chloro analogs (e.g., 6-chloro-2-methylimidazo[1,2-a]pyridine) , but reduces electrophilicity.
  • Amine vs.
Antimicrobial Activity
  • This compound derivatives : Exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to membrane disruption .
  • 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine : Shows broader-spectrum activity (MIC: 4–16 µg/mL) against both Gram-positive and Gram-negative strains, attributed to the electron-withdrawing fluorine enhancing target binding .
Kinase Inhibition
  • N,3-Diarylimidazo[1,2-a]pyridin-2-amine derivatives : Compounds like 3-(4-bromophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-2-amine inhibit Aurora kinases (IC₅₀: 0.2–1.5 µM) via hydrophobic interactions with the ATP-binding pocket .
  • Triazinyl-substituted analogs: 3-(4-Amino-6-methyltriazinyl)-N-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridin-2-amine demonstrates selective inhibition of cyclin-dependent kinases (CDK2 IC₅₀: 50 nM) due to π-π stacking with triazine .

Vorbereitungsmethoden

General Synthetic Approaches for Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines, including 6-methyl derivatives, generally involves the heteroannulation of 2-aminopyridines with suitable carbonyl-containing compounds such as ketones, aldehydes, or α-haloketones. The key step is the formation of the imidazo ring via condensation and cyclization processes.

  • Intermolecular Heteroannulation : This method uses 2-aminopyridine as a starting material reacting with various ketones or aldehydes to form the imidazo[1,2-a]pyridine scaffold. The reaction proceeds through imine formation followed by intramolecular cyclization and oxidative aromatization.

  • Metal-Free Catalytic Methods : Recent advances have focused on metal-free protocols using iodine or other non-metal catalysts to promote the cyclization under mild and environmentally benign conditions. These methods typically involve iodine-catalyzed condensation of 2-aminopyridine with acetophenone derivatives, followed by cyclization and oxidation steps.

Specific Preparation of 6-Methylimidazo[1,2-a]pyridin-2-amine

Although the majority of literature focuses on general imidazo[1,2-a]pyridines, the preparation of the 6-methyl derivative specifically involves:

  • Starting Materials : 2-Amino-6-methylpyridine is the key precursor, which introduces the methyl group at the 6-position.

  • Condensation with α-Haloketones or Ketones : Reaction of 2-amino-6-methylpyridine with α-haloketones (e.g., α-bromoacetophenone) or ketones under catalyst-free or iodine-catalyzed conditions leads to cyclization forming the imidazo ring.

  • Catalyst and Solvent Conditions : Catalyst-free, solvent-free conditions have been reported to afford high yields in short reaction times, often under mild heating or ambient temperature. Alternatively, iodine catalysis in organic solvents such as cyclohexane can be employed.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the preparation of this compound or closely related derivatives:

Entry Starting Materials Catalyst/Conditions Solvent Temperature Time Yield (%) Notes
1 2-Amino-6-methylpyridine + α-bromoacetophenone Catalyst-free, solvent-free None 80–100 °C 5–20 min 85–91 Rapid, high-yield synthesis
2 2-Amino-6-methylpyridine + acetophenone Iodine (I2) catalysis Cyclohexane Room temperature 1–3 h 75–85 Mild, green protocol
3 2-Amino-6-methylpyridine + acetophenone Iodine catalysis + ammonium chloride SDS micellar media Slight heating 1–2 h 80–90 Micellar media improves efficiency
4 2-Amino-6-methylpyridine + α-haloketones Mechanochemical grinding + Iodine None (solid state) Ambient temperature Minutes 70–80 Solvent-free, mechanochemical method

Mechanistic Insights

The preparation typically follows these mechanistic steps:

  • Imine Formation : The exocyclic amino group of 2-amino-6-methylpyridine condenses with the carbonyl group of the ketone or α-haloketone to form an imine intermediate. This step is often rate-limiting.

  • Tautomerization and Cyclization : The imine undergoes tautomerization, enabling the intramolecular nucleophilic attack by the pyridine nitrogen on the electrophilic carbon, forming the imidazo ring.

  • Oxidative Aromatization : The intermediate undergoes oxidation, often facilitated by iodine or atmospheric oxygen, to yield the aromatic imidazo[1,2-a]pyridine core.

Representative Experimental Data Example

In a catalyst-free, solvent-free synthesis, 2-amino-6-methylpyridine was reacted with α-bromoacetophenone at 90 °C for 10 minutes, yielding this compound in 88% isolated yield. The product was characterized by ^1H NMR, showing characteristic signals consistent with the methyl substitution at the 6-position and the imidazo ring protons.

Summary Table of Key Preparation Methods

Method Type Catalyst Solvent Temperature Time Yield Range (%) Advantages
Catalyst-free, solvent-free None None 80–100 °C 5–20 min 85–91 Simple, rapid, environmentally friendly
Iodine-catalyzed Iodine (I2) Cyclohexane, micellar media RT to slight heating 1–3 h 75–90 Mild conditions, broad functional group tolerance
Mechanochemical grinding Iodine (I2) None (solid state) Ambient Minutes 70–80 Solvent-free, energy efficient

Q & A

Q. Key factors affecting yield :

  • Catalyst choice (e.g., I₂/KI vs. TsOH)
  • Solvent-free conditions reduce side reactions and improve atom economy .
  • Temperature control during cyclization steps minimizes decomposition.

Advanced: How can solvent-free protocols for synthesizing this compound derivatives be optimized for green chemistry metrics?

Answer:
Optimization strategies include:

  • Catalyst screening : TsOH in solvent-free conditions achieves 86% yield, outperforming traditional Brønsted acids .
  • Reaction scalability : Multi-component reactions under solvent-free conditions reduce waste (E-factor < 2.0) while maintaining yields >80% .
  • Temperature modulation : Lower temperatures (50–80°C) prevent thermal degradation of sensitive intermediates.

Table 1 : Comparison of solvent-free vs. traditional methods

ParameterSolvent-Free Traditional
Yield (%)8675
Reaction Time (h)612
E-factor1.83.5

Basic: What spectroscopic techniques are used to characterize this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Confirms regioselectivity and substituent positions. For example, N-aryl derivatives show characteristic aromatic proton shifts at δ 7.2–8.1 ppm .
  • IR spectroscopy : Detects C=N stretching (1640–1680 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., C: 65.2%, H: 4.9%, N: 18.1% for a methyl-substituted derivative) .

Advanced: How do electron-withdrawing groups (EWGs) at specific positions affect the bioactivity of this compound derivatives?

Answer:

  • Antimicrobial activity : Substitution with EWGs (e.g., -NO₂, -CF₃) at the 3-position enhances activity against E. coli (MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
  • COX-2 inhibition : 2-(4-Methylsulfonylphenyl) derivatives show >50-fold selectivity for COX-2 over COX-1 due to enhanced hydrogen bonding with Val523 .

Table 2 : Substituent effects on bioactivity

Substituent (Position)Bioactivity (MIC or IC₅₀)Target
-CF₃ (3)8 µg/mL (E. coli)Antimicrobial
-SO₂Me (2)0.12 µM (COX-2)Anti-inflammatory

Basic: What biological activities are reported for this compound derivatives?

Answer:

  • Antimicrobial : Schiff base derivatives exhibit MIC values of 8–64 µg/mL against Gram-positive and Gram-negative bacteria .
  • Anxiolytic : Structural analogs (e.g., Zolpidem) act as GABA-A receptor agonists, though direct data for 6-methyl derivatives requires further study .
  • Anticancer : Trifluoromethyl-substituted derivatives show moderate activity against MCF-7 cells (IC₅₀: 25 µM) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine analogs?

Answer:

  • Assay standardization : Discrepancies in MIC values arise from variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Statistical validation : Use of ANOVA (p < 0.05) and replicate testing (n ≥ 3) minimizes false positives.
  • Structural benchmarking : Compare substituent effects across studies (e.g., -CF₃ at position 3 consistently enhances activity) .

Advanced: How does computational chemistry predict the stability of novel this compound analogs?

Answer:

  • DFT studies : Calculate HOMO-LUMO gaps to assess reactivity. For example, trifluoromethyl derivatives exhibit lower ΔE (3.2 eV) vs. methyl analogs (4.1 eV), indicating higher electrophilicity .
  • Molecular docking : Predict binding affinities to targets like COX-2 (e.g., docking scores correlate with experimental IC₅₀ values, R² = 0.89) .

Basic: What are the key challenges in achieving regioselectivity during synthesis, and how are they addressed?

Answer:

  • Challenge : Competing pathways in cyclization steps lead to byproducts (e.g., 5- vs. 6-membered ring formation).
  • Solutions :
    • Use of directing groups (e.g., -NH₂) to control cyclization .
    • Low-temperature kinetics (0–5°C) favor the 6-membered imidazo[1,2-a]pyridine core .

Advanced: How do multi-component reaction mechanisms differ under varying catalytic conditions?

Answer:

  • TsOH catalysis : Protonates aldehydes, accelerating nucleophilic attack by pyridin-2-amine to form imine intermediates .
  • Trifluoroacetic acid (TFA) : Stabilizes transition states via hydrogen bonding, favoring cyclohexylamino-substituted products (e.g., 86% yield for 3-cyclohexylamino derivatives) .

Table 3 : Catalytic comparison

CatalystYield (%)Major Product
TsOH862-Amino derivatives
TFA783-Cyclohexylamino

Basic: What purification methods are used for this compound, and how do they impact purity?

Answer:

  • Recrystallization : Methanol/water mixtures achieve >98% purity for Schiff base derivatives .
  • Column chromatography : Silica gel (ethyl acetate/hexane) resolves regioisomers but reduces yield by 10–15% .
  • Sublimation : Effective for volatile trifluoromethyl analogs (purity >99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylimidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
6-Methylimidazo[1,2-a]pyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.